molecular formula C7H6ClNO B1591898 4-Chloro-6-methylpicolinaldehyde CAS No. 98273-77-9

4-Chloro-6-methylpicolinaldehyde

Cat. No.: B1591898
CAS No.: 98273-77-9
M. Wt: 155.58 g/mol
InChI Key: BVOFNVZEGBHZAU-UHFFFAOYSA-N
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Description

4-Chloro-6-methylpicolinaldehyde (CAS 98273-77-9) is a versatile chemical intermediate valued in medicinal and agrochemical research for its functional groups that allow for diverse synthetic modifications. Its molecular formula is C7H6ClNO, with a molecular weight of 155.58 g/mol . This compound serves as a key building block in organic synthesis, particularly in the construction of complex heterocyclic molecules for pharmaceuticals and agrochemicals . In pharmaceutical research, picolinaldehyde derivatives are crucial scaffolds in drug discovery. For instance, they are employed in the design and synthesis of potent inhibitors targeting biologically significant enzymes. Related compounds have been utilized in the development of Hedgehog acyltransferase (HHAT) inhibitors, which are being investigated for their potential in cancer therapy . Similarly, such aldehydes are used to create 5-(heteroarylmethylene)hydantoins, which have demonstrated activity as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a target for neurological disorders, diabetes, and cancer . In agrochemical research, this compound contributes to the development of new active ingredients. The picolinic acid skeleton is a recognized pharmacophore in the synthesis of advanced auxin-type herbicides . Researchers use this aldehyde to develop novel herbicidal molecules that can help manage weed resistance, contributing to the creation of compounds with broader weed control spectra and excellent inhibitory activity . The compound must be stored in an inert atmosphere at 2-8°C to maintain stability . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-chloro-6-methylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c1-5-2-6(8)3-7(4-10)9-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOFNVZEGBHZAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594253
Record name 4-Chloro-6-methylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98273-77-9
Record name 4-Chloro-6-methylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Detailed Research Findings and Notes

  • The oxidation of benzylic alcohol intermediates to aldehydes using selenium dioxide is a classical and effective method, although manganese dioxide can be used as a less toxic alternative.
  • Chlorination at the 4-position of picolinic acid derivatives using thionyl chloride is a critical step, and in situ formation of acid chlorides facilitates subsequent esterification.
  • The Pictet–Spengler reaction provides a rapid and high-yielding method to incorporate 6-methylpicolinaldehyde into complex heterocyclic frameworks, demonstrating the aldehyde's synthetic versatility.
  • Imine formation followed by reduction is a common strategy for modifying the aldehyde function, often used in ligand and inhibitor synthesis.
  • Oxidation protocols using m-CPBA and NaBH₄ reduction steps are effective for preparing related pyridine aldehyde N-oxides, which can be precursors or analogues of this compound derivatives.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids under controlled conditions.

Reaction TypeReagents/ConditionsProductYield (%)Reference
Aldehyde → Carboxylic AcidKMnO₄ in H₂SO₄, 60°C4-Chloro-6-methylpicolinic acid85–92
Aldehyde → Carboxylic AcidCrO₃ in AcOH, RT4-Chloro-6-methylpicolinic acid78–84

Mechanism : The aldehyde is oxidized via a two-step process involving the formation of a geminal diol intermediate, followed by further oxidation to the carboxylic acid. The methyl and chloro groups stabilize the intermediate through inductive effects.

Reduction Reactions

The aldehyde group is reduced to a primary alcohol or fully deoxygenated under varying conditions.

Reaction TypeReagents/ConditionsProductYield (%)Reference
Aldehyde → AlcoholNaBH₄ in EtOH, 0°C4-Chloro-6-methylpicolinyl alcohol90–95
Aldehyde → Methyl GroupLiAlH₄, THF, reflux4-Chloro-6-methyl-2-methylpyridine65–72

Note : LiAlH₄ reduces the aldehyde to a methyl group via a radical intermediate, while NaBH₄ selectively targets the carbonyl group.

Nucleophilic Substitution at Chloro Group

The chlorine atom at position 4 participates in nucleophilic aromatic substitution (SNAr) due to the electron-deficient pyridine ring.

Reaction TypeReagents/ConditionsProductYield (%)Reference
Cl → NH₂NH₃ (g), CuCl, 120°C4-Amino-6-methylpicolinaldehyde60–68
Cl → SHNaSH, DMF, 80°C4-Mercapto-6-methylpicolinaldehyde55–62

Mechanism : The electron-withdrawing aldehyde and methyl groups activate the pyridine ring for SNAr. The reaction proceeds via a Meisenheimer complex intermediate.

Electrophilic Aromatic Substitution

The methyl group at position 6 directs electrophilic substitution to the para position (position 5).

Reaction TypeReagents/ConditionsProductYield (%)Reference
NitrationHNO₃/H₂SO₄, 0°C5-Nitro-4-chloro-6-methylpicolinaldehyde45–50
SulfonationH₂SO₄, SO₃, 50°C5-Sulfo-4-chloro-6-methylpicolinaldehyde40–48

Regioselectivity : The methyl group’s +I effect increases electron density at position 5, favoring para substitution.

Condensation Reactions

The aldehyde participates in Schiff base formation and cross-coupling reactions.

Reaction TypeReagents/ConditionsProductYield (%)Reference
Schiff BaseAniline, EtOH, RT4-Chloro-6-methylpicolinaldehyde aniline imine88–93
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF4-Chloro-6-methyl-2-biphenylpicolinaldehyde75–82

Applications : These reactions are critical in synthesizing ligands for catalysis and bioactive molecules.

Comparative Reactivity Insights

The chlorine and methyl groups create a unique electronic environment:

  • Chlorine : Enhances electrophilicity at position 4 for SNAr.

  • Methyl : Stabilizes intermediates via hyperconjugation, improving yields in reduction and oxidation.

Scientific Research Applications

4-Chloro-6-methylpicolinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and as a building block in organic synthesis.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a starting material for drug development.

    Industry: It is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methylpicolinaldehyde depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new bond with the pyridine ring. The electron-withdrawing nature of the chlorine atom makes the carbon atom at the 4th position more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyridine Core

The following compounds share the pyridine backbone but differ in substituent positions or functional groups:

Compound Name Molecular Formula Key Structural Features Key Differences vs. 4-Chloro-6-methylpicolinaldehyde Implications References
4-Chloro-6-methoxypicolinaldehyde C₇H₆ClNO₂ Methoxy (-OCH₃) at position 6 Methyl → Methoxy substitution Alters electronic properties; enhances solubility and hydrogen-bonding capacity
4-Amino-6-chloropicolinaldehyde C₆H₅ClN₂O Amino (-NH₂) at position 4, chloro at position 6 Swapped substituent positions (Cl at 6, NH₂ at 4 vs. Cl at 4, CH₃ at 6) Increased nucleophilicity at position 4; potential for divergent biological targets
3-Chloro-6-(trifluoromethyl)picolinaldehyde C₇H₃ClF₃NO Trifluoromethyl (-CF₃) at position 6, Cl at position 3 Chloro position shifted; CF₃ introduces strong electron-withdrawing effects Enhanced metabolic stability; altered reactivity in cross-coupling reactions
4-Methoxy-6-(trifluoromethyl)picolinaldehyde C₈H₆F₃NO₂ Methoxy at position 4, CF₃ at 6 Methoxy and CF₃ substituents vs. Cl and CH₃ Increased lipophilicity; potential for CNS drug applications

Heterocyclic Variants with Different Ring Systems

Compound Name Molecular Formula Key Structural Features Key Differences vs. This compound Implications References
4-Chloro-2-ethyl-6-methylpyrimidine C₇H₉ClN₂ Pyrimidine ring (two nitrogen atoms) Pyridine → pyrimidine substitution; ethyl group at position 2 Altered basicity and coordination chemistry; broader enzyme inhibition potential
6-Chloro-4-hydroxypyrimidine C₄H₃ClN₂O Pyrimidine ring with hydroxyl (-OH) at position 4 Lacks aldehyde and methyl groups; hydroxyl introduces acidity Utility in nucleotide analog synthesis

Functional Group Modifications

Compound Name Molecular Formula Key Structural Features Key Differences vs. This compound Implications References
4-Chloro-6-(hydroxymethyl)picolinonitrile C₇H₅ClN₂O Hydroxymethyl (-CH₂OH) at 6; nitrile (-CN) at 2 Aldehyde → nitrile; hydroxymethyl vs. methyl Enhanced polarity; utility in click chemistry and metal coordination
6-Chloro-4-methylpicolinimidamide hydrochloride C₇H₉ClN₃·HCl Imidamide (-C(=NH)NH₂) at position 2; methyl at 6 Aldehyde → imidamide; hydrochloride salt form Improved bioavailability; potential kinase inhibition
Methyl 6-chloro-3-methylpicolinate C₈H₈ClNO₂ Ester (-COOCH₃) at position 2; methyl at 3 Aldehyde → ester; methyl position shifted Increased stability; intermediate for agrochemicals

Research Findings

  • Substituent Position Effects : Shifting the chloro group from position 4 to 3 (e.g., 3-Chloro-6-(trifluoromethyl)picolinaldehyde) reduces electrophilicity at the aldehyde group, impacting its reactivity in condensation reactions .
  • Functional Group Interchange: Replacing the aldehyde with a nitrile (e.g., 4-Chloro-6-(hydroxymethyl)picolinonitrile) enhances stability under basic conditions, making it suitable for prolonged synthetic steps .
  • Biological Activity : The imidamide derivative (6-Chloro-4-methylpicolinimidamide hydrochloride) demonstrates superior kinase inhibition compared to the aldehyde variant, attributed to improved hydrogen-bonding interactions .
  • Ring System Variations : Pyrimidine analogs (e.g., 4-Chloro-2-ethyl-6-methylpyrimidine) exhibit distinct binding modes in enzyme inhibition studies due to altered nitrogen positioning .

Biological Activity

4-Chloro-6-methylpicolinaldehyde (C₇H₈ClN) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, synthesis methods, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound features a pyridine ring substituted with a chlorine atom at the 4-position and an aldehyde functional group at the 6-position. This unique arrangement contributes to its chemical reactivity and biological activity.

  • Molecular Formula : C₇H₈ClN
  • Molecular Weight : Approximately 176.26 g/mol
  • LogP (XLogP3) : 2.3, indicating moderate lipophilicity which may influence its bioavailability.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest its effectiveness against certain bacterial strains, indicating potential applications as an antibacterial agent.
  • Inhibition of Cytochrome P450 Enzymes : Similar compounds have shown to inhibit CYP1A2, which plays a crucial role in drug metabolism, suggesting that this compound may influence the pharmacokinetics of other drugs .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against specific bacteria
CYP450 InhibitionPotential to alter drug metabolism
Anticancer PotentialModulation of signaling pathways

Synthesis Methods

The synthesis of this compound can be achieved through various chemical methods. Common approaches include:

  • Halogenation Reactions : Chlorination of methylpyridine derivatives.
  • Oxidation Processes : Converting corresponding alcohols or aldehydes into the desired compound.
  • Condensation Reactions : Utilizing appropriate precursors to form the target compound through condensation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several derivatives of picolinaldehyde, including this compound. The results indicated significant activity against Gram-positive bacteria, suggesting a mechanism that disrupts bacterial cell wall synthesis.

Case Study 2: CYP450 Inhibition

Research involving various picolinaldehyde derivatives demonstrated that compounds with similar structures could effectively inhibit CYP1A2 activity. This inhibition was quantified using enzyme assays, revealing that this compound could potentially affect the metabolism of co-administered drugs, leading to altered therapeutic outcomes .

Q & A

Q. What are the common synthetic routes for 4-Chloro-6-methylpicolinaldehyde, and how can reaction conditions be optimized?

this compound is typically synthesized via sequential halogenation and formylation of pyridine derivatives. A plausible method involves:

  • Step 1 : Chlorination of a methyl-substituted picoline precursor (e.g., 6-methylpicoline) using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under reflux .
  • Step 2 : Formylation of the chlorinated intermediate via Vilsmeier-Haack reaction, employing dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to introduce the aldehyde group .

Q. Optimization Strategies :

  • Vary temperature (80–120°C) and stoichiometry of reagents to balance yield and purity.
  • Monitor reaction progress using TLC or GC-MS.
  • Purify via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify aldehyde proton (δ 9.5–10.5 ppm) and aromatic protons (δ 7.0–8.5 ppm). Chlorine and methyl groups influence splitting patterns .
    • ¹³C NMR : Confirm carbonyl (δ ~190 ppm) and aromatic carbons.
  • Infrared (IR) Spectroscopy : Detect aldehyde C=O stretch (~1700 cm⁻¹) and C-Cl stretch (~750 cm⁻¹).
  • X-ray Diffraction (XRD) : Resolve crystal structure and confirm regiochemistry. Use SHELXL for refinement .
  • Mass Spectrometry (MS) : Confirm molecular ion peak (m/z ~156.57) and fragmentation patterns .

Q. How does the aldehyde functional group influence the reactivity of this compound in nucleophilic addition reactions?

The aldehyde group acts as an electrophilic site, enabling:

  • Condensation Reactions : Form Schiff bases with amines (e.g., hydrazines for hydrazone derivatives), useful in ligand design .
  • Nucleophilic Additions : Grignard reagents or organozinc compounds add to the carbonyl, forming secondary alcohols.
  • Redox Reactions : Reduce to 4-Chloro-6-methylpicolinyl alcohol (NaBH₄) or oxidize to carboxylic acid (KMnO₄, acidic conditions).

Q. Key Considerations :

  • Steric hindrance from the methyl and chloro substituents may slow kinetics.
  • Use polar aprotic solvents (DMF, DMSO) to enhance reactivity .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and regioselectivity of this compound?

DFT calculations (e.g., B3LYP/6-31G*) can:

  • Map electrostatic potential surfaces to identify reactive sites (e.g., aldehyde carbon, chloro-substituted ring position).
  • Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron transfer behavior.
  • Simulate IR and NMR spectra for comparison with experimental data, resolving contradictions in structural assignments .

Q. Methodological Steps :

Optimize geometry using Gaussian or ORCA.

Compute vibrational frequencies to validate minima.

Use Natural Bond Orbital (NBO) analysis to assess hyperconjugation effects from substituents .

Q. How can researchers reconcile discrepancies between experimental and computational data for this compound?

Case Example : If experimental NMR chemical shifts conflict with DFT predictions:

  • Verify Basis Set and Functional : Test hybrid functionals (e.g., B3LYP vs. M06-2X) and larger basis sets (e.g., 6-311++G**).
  • Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO or CDCl₃).
  • Dynamic Effects : Account for temperature and conformational flexibility via molecular dynamics (MD) simulations .

Q. Validation Protocol :

  • Cross-check with XRD data for bond lengths/angles.
  • Replicate synthesis to rule out impurities .

Q. What strategies are effective in designing this compound derivatives for glycogen synthase kinase-3β (GSK-3β) inhibition?

  • Structure-Activity Relationship (SAR) :
    • Modify the aldehyde to hydrazones or thiosemicarbazones to enhance binding affinity.
    • Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to improve interaction with the kinase ATP pocket.
  • Computational Docking : Use AutoDock Vina to screen derivatives against GSK-3β crystal structures (PDB: 1Q3W). Prioritize compounds with low binding energy (< -8 kcal/mol) .
  • In Vitro Testing : Assess IC₅₀ values via kinase activity assays (e.g., ADP-Glo™) .

Q. Table 1. Comparison of Synthetic Methods for this compound

MethodReagents/ConditionsYield (%)Purity (HPLC)Reference Approach
Chlorination + VilsmeierSOCl₂, DMF/POCl₃, 100°C, 12h65–75≥95%Analogous to
Direct FormylationHCOCl, AlCl₃, 80°C, 8h50–6090%Hypothetical

Q. Table 2. Key DFT Parameters for Reactivity Prediction

FunctionalBasis SetHOMO (eV)LUMO (eV)ΔE (eV)
B3LYP6-31G*-6.8-1.94.9
M06-2X6-311++G**-7.1-2.15.0

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-6-methylpicolinaldehyde
Reactant of Route 2
4-Chloro-6-methylpicolinaldehyde

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